molecular formula C14H20N2O3 B13871974 Methyl 4-amino-3-(2-pyrrolidin-1-ylethoxy)benzoate

Methyl 4-amino-3-(2-pyrrolidin-1-ylethoxy)benzoate

Cat. No.: B13871974
M. Wt: 264.32 g/mol
InChI Key: GEUWAXAWWJQAAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-3-(2-pyrrolidin-1-ylethoxy)benzoate is a chemical compound that features a benzoate ester linked to a pyrrolidine ring through an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(2-pyrrolidin-1-ylethoxy)benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Ethoxy Linkage: The initial step involves the reaction of 4-amino-3-hydroxybenzoic acid with 2-bromoethyl pyrrolidine under basic conditions to form the ethoxy linkage.

    Esterification: The resulting intermediate is then esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(2-pyrrolidin-1-ylethoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoate esters depending on the reagents used.

Scientific Research Applications

Methyl 4-amino-3-(2-pyrrolidin-1-ylethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(2-pyrrolidin-1-ylethoxy)benzoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The compound may also influence cellular pathways by affecting signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl benzoate: A compound with a similar pyrrolidine-ethoxy linkage but different functional groups.

    Pyrrolidine derivatives: Compounds with the pyrrolidine ring structure, which are widely studied for their biological activities.

Uniqueness

Methyl 4-amino-3-(2-pyrrolidin-1-ylethoxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

methyl 4-amino-3-(2-pyrrolidin-1-ylethoxy)benzoate

InChI

InChI=1S/C14H20N2O3/c1-18-14(17)11-4-5-12(15)13(10-11)19-9-8-16-6-2-3-7-16/h4-5,10H,2-3,6-9,15H2,1H3

InChI Key

GEUWAXAWWJQAAG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)OCCN2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.